![molecular formula C16H16N2O5 B3928736 3-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B3928736.png)
3-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide
Overview
Description
3-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide, commonly known as ENB, is a chemical compound that has been widely used in scientific research as a tool to study various biological processes. This compound belongs to the class of benzamide derivatives and has shown promising results in various studies due to its unique chemical properties.
Mechanism of Action
ENB exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation. Additionally, ENB has been found to inhibit the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in angiogenesis.
Biochemical and Physiological Effects:
ENB has been shown to have anti-inflammatory and anti-angiogenic effects in various in vitro and in vivo studies. It has also been found to inhibit the growth of cancer cells in certain types of cancer.
Advantages and Limitations for Lab Experiments
ENB has several advantages as a research tool. It is a highly selective inhibitor of COX-2 and VEGFR-2, which makes it an ideal compound to study the role of these enzymes in various biological processes. However, ENB also has certain limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research involving ENB. One potential area of research is to study its effects on other enzymes and receptors that play a role in inflammation and angiogenesis. Additionally, ENB could be used in combination with other compounds to enhance its therapeutic effects. Further studies are also needed to determine its potential use in the treatment of various types of cancer.
In conclusion, ENB is a promising research tool that has shown potential in studying various biological processes. Its unique chemical properties and pharmacological effects make it an ideal compound to study the role of enzymes and receptors in inflammation, angiogenesis, and cancer. Further research is needed to fully understand the potential of ENB in these areas.
Scientific Research Applications
ENB has been extensively used in scientific research to study the role of various biological processes such as inflammation, angiogenesis, and cancer. It has been found to inhibit the activity of certain enzymes and receptors that play a crucial role in these processes.
properties
IUPAC Name |
3-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-3-23-13-6-4-5-11(9-13)16(19)17-14-8-7-12(18(20)21)10-15(14)22-2/h4-10H,3H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUOZJFJSUIVSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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